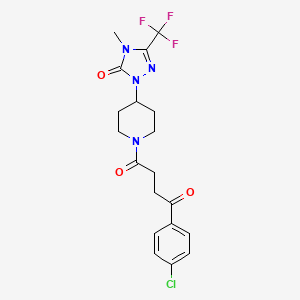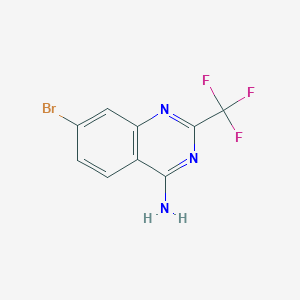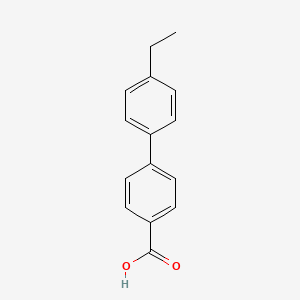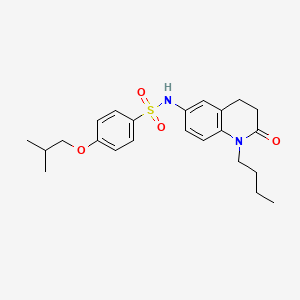![molecular formula C17H16F3NO2 B2747735 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-17-1](/img/structure/B2747735.png)
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound known for its unique chemical structure and properties. This compound features a methoxyphenyl group and a trifluoromethylanilino group attached to a propanone backbone. Its distinct functional groups make it a subject of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-(trifluoromethyl)aniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Phenolic compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of advanced materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing signaling pathways related to inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-3-phenyl-1-propanone: Lacks the trifluoromethyl group, resulting in different electronic properties.
1-(4-Methoxyphenyl)-3-[4-chloroanilino]-1-propanone: Contains a chloro group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its utility in various chemical and biological applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-8-2-12(3-9-15)16(22)10-11-21-14-6-4-13(5-7-14)17(18,19)20/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYIUSAOZYMJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-17-1 |
Source


|
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)
![N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2747662.png)
![1-[1-(4-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2747663.png)
![5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2747665.png)
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)
![2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE](/img/structure/B2747667.png)
![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

